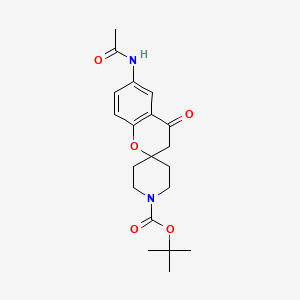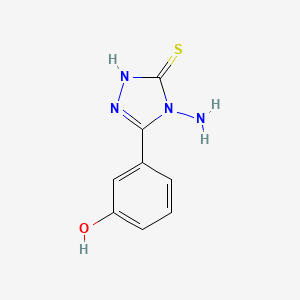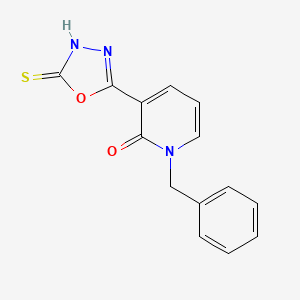
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a focal point of research due to their significant biological activities. In one study, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized through a multi-step process. This involved the conversion of organic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using modern spectroscopic techniques. For instance, the structure of a pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivative was established by X-ray crystallography. Additionally, the molecular geometry of a related heterocyclic compound was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their efficiency and specificity. The tandem reaction used to construct the pyrido[1,2-a]benzimidazole moiety is noted for its mild conditions, which is advantageous for preserving the integrity of the molecules . Similarly, the one-pot synthesis approach for creating complex heterocyclic compounds demonstrates the potential for streamlined and cost-effective chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The UV–vis absorption and fluorescence spectral characteristics were investigated, revealing that the compounds exhibit blue-green emissions in dilute solutions with high quantum yields of fluorescence. This indicates potential applications in optical materials and sensors . Theoretical calculations provided insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are essential for understanding the reactivity and interaction of these molecules with other substances .
Scientific Research Applications
Antimicrobial and Antitubercular Activity
- Design and Synthesis for Biological Activities : A related compound, involving 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. The results showed a wide range of activities, with some compounds displaying potent antitubercular results (Fathima et al., 2021).
- Biological Evaluation for Antimicrobial Properties : Another study synthesized 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Some analogs showed promising activity against Escherichia coli and exhibited notable antitubercular activity (Patel et al., 2013).
Corrosion Inhibition
- Application in Corrosion Inhibition : 1,3,4-oxadiazole derivatives were studied for their corrosion inhibition ability towards mild steel in sulphuric acid. The study found that these compounds formed a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
Optical and Fluorescence Properties
- Optical and Fluorescence Studies : Novel 1,3,4-oxadiazole derivatives were synthesized and their fluorescence spectral characteristics were investigated, showing significant potential in applications requiring specific optical properties (Ge et al., 2014).
Biological and Enzymatic Activities
- Biological Evaluation for Enzyme Inhibition : Synthesis and biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were carried out, focusing on their potential for butyrylcholinesterase enzyme inhibition and ligand-BChE binding affinity (Khalid et al., 2016).
Antibacterial and Antioxidant Activities
- Hirshfeld Surface Analysis and Biological Activities : 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were synthesized and evaluated for their antibacterial and antioxidant activities, displaying good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
properties
IUPAC Name |
1-benzyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-11(12-15-16-14(20)19-12)7-4-8-17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQNBXBTTZPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136175 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242472-16-8 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



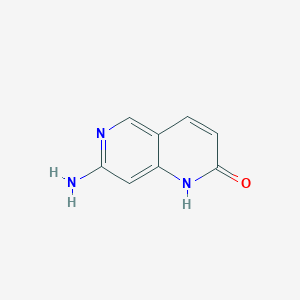

![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)

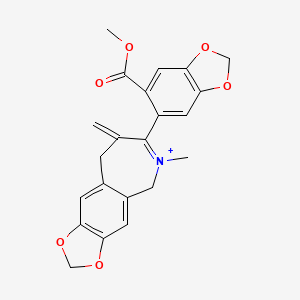
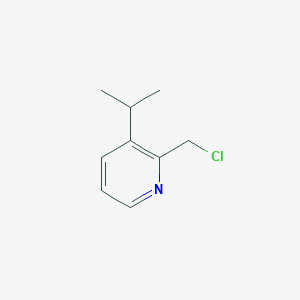
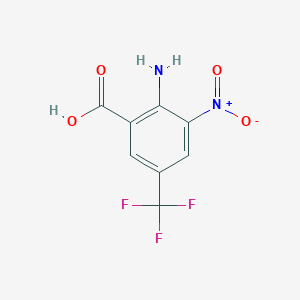


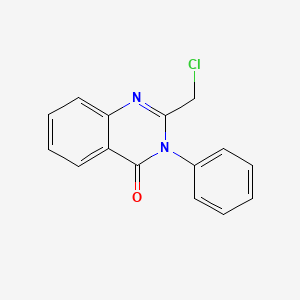
![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
